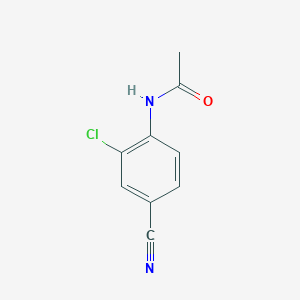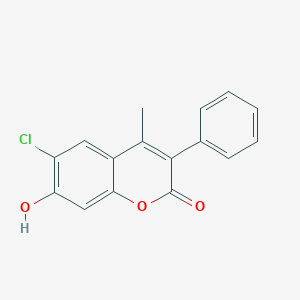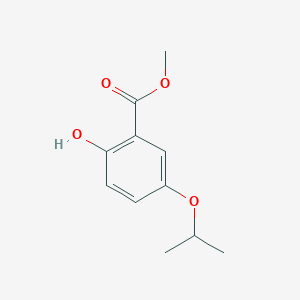![molecular formula C10H13NO3 B3042291 2-[4-(2-aminoethyl)phenoxy]acetic Acid CAS No. 55458-77-0](/img/structure/B3042291.png)
2-[4-(2-aminoethyl)phenoxy]acetic Acid
説明
2-[4-(2-aminoethyl)phenoxy]acetic acid, also known as this compound hydrochloride, is a chemical compound with the CAS Number: 55458-85-0 . It has a molecular weight of 231.68 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NO3.ClH/c11-6-5-8-1-3-9 (4-2-8)14-7-10 (12)13;/h1-4H,5-7,11H2, (H,12,13);1H . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 231.68 . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Sorption to Soil and Organic Matter
Research by Werner et al. (2012) reviews the sorption experiments of phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) to soil, organic matter, and minerals. The study highlights the soil parameters such as pH, organic carbon content, and iron oxides that influence the sorption of 2,4-D, providing insights into environmental behavior and remediation strategies for phenoxy herbicides (Werner, Garratt, & Pigott, 2012).
Bioactive Phenolic Acids
The pharmacological review by Naveed et al. (2018) discusses the various practical, biological, and pharmacological effects of phenolic acids, including Chlorogenic Acid (CGA), highlighting their antioxidant, anti-inflammatory, and other therapeutic roles. This underscores the potential of phenolic acid derivatives in medical and therapeutic applications (Naveed et al., 2018).
Transformation in Aquatic Environments
Muszyński et al. (2019) present a review on the behavior of phenoxy acids in water, discussing their high solubility and mobility in aquatic ecosystems. The paper details the transformations phenoxy acids undergo, such as hydrolysis, biodegradation, and photodegradation, which are crucial for understanding their environmental fate and impact (Muszyński, Brodowska, & Paszko, 2019).
Analysis of Herbicide Residues
The review by Mei et al. (2016) focuses on the analysis methods for phenoxy acid herbicide residues, emphasizing the importance of sensitive and reliable detection methods for monitoring these compounds in food and water. The paper discusses various separation and sample pretreatment techniques, contributing to environmental monitoring and safety assessments (Mei, Hong, & Chen, 2016).
Safety and Hazards
The safety data sheet for 2-[4-(2-aminoethyl)phenoxy]acetic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment and ensuring adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .
作用機序
Target of Action
It is known that similar compounds, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Phenoxy herbicides, including potentially 2-[4-(2-aminoethyl)phenoxy]acetic Acid, act by mimicking the auxin growth hormone indoleacetic acid (IAA). When these compounds are applied to broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" .
Biochemical Pathways
Similar compounds, such as phenoxy herbicides, are known to inhibit plant acetyl-coa carboxylase (accase), a completely different mechanism of action to that of the auxins .
Result of Action
Similar compounds, such as phenoxy herbicides, are known to induce rapid, uncontrolled growth in broad-leaf plants, leading to their death .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
特性
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13/h1-4H,5-7,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPWASIVWNADCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B3042218.png)
![(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid](/img/structure/B3042219.png)





